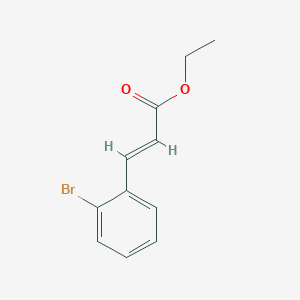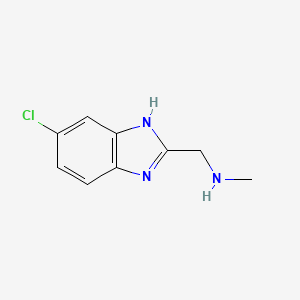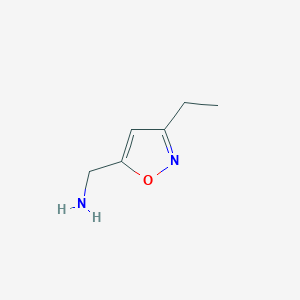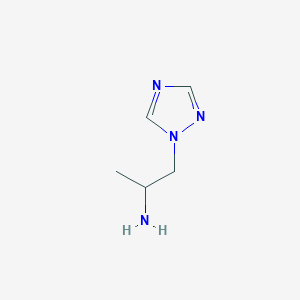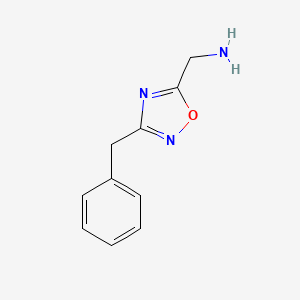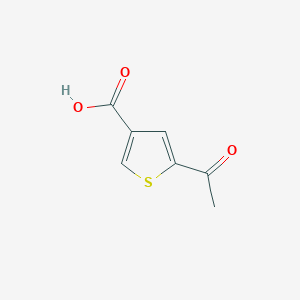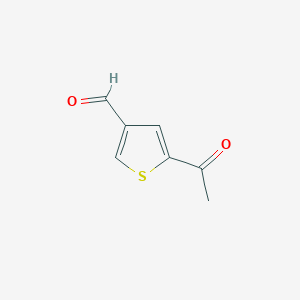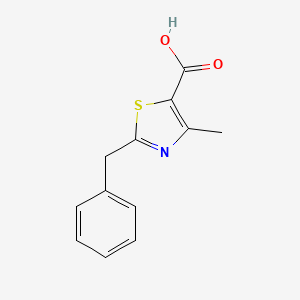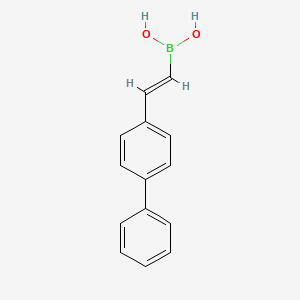
反式-2-(4-联苯)乙烯基硼酸
描述
2-(联苯-4-基)乙烯基硼酸: 是一种有机硼化合物,其分子式为C14H13BO2 。它是一种硼酸的衍生物,在联苯基团上连接着一个乙烯基。由于该化合物在各种化学反应(特别是在形成碳-碳键方面)的多功能性,因此在有机化学中引起了极大的兴趣。
科学研究应用
化学: 2-(联苯-4-基)乙烯基硼酸广泛用于有机合成,特别是在 Suzuki-Miyaura 偶联反应中用于形成联芳基化合物。 这些联芳基化合物是合成药物、农药和有机材料的关键中间体 .
生物学和医药: 在生物学研究中,已知硼酸会抑制丝氨酸蛋白酶和其他酶。 2-(联苯-4-基)乙烯基硼酸可用于设计用于治疗应用的酶抑制剂 .
作用机制
2-(联苯-4-基)乙烯基硼酸在化学反应中的主要作用机制是通过形成硼酸酯络合物。在 Suzuki-Miyaura 偶联中,硼酸与钯催化剂反应形成钯-硼络合物。 该络合物与芳基或乙烯基卤化物发生转金属化,然后发生还原消除,形成所需的碳-碳键 .
生化分析
Biochemical Properties
trans-2-(4-Biphenyl)vinylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase . These interactions suggest that trans-2-(4-Biphenyl)vinylboronic acid can modulate enzymatic activity, potentially affecting various metabolic pathways.
Cellular Effects
The effects of trans-2-(4-Biphenyl)vinylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, trans-2-(4-Biphenyl)vinylboronic acid can alter pH regulation within cells, impacting cellular functions such as proliferation and apoptosis . Additionally, its interaction with fatty acid amide hydrolase may affect lipid metabolism and signaling.
Molecular Mechanism
At the molecular level, trans-2-(4-Biphenyl)vinylboronic acid exerts its effects through binding interactions with specific enzymes. The boronic acid group in the compound forms reversible covalent bonds with the active sites of enzymes like carbonic anhydrase and fatty acid amide hydrolase . This binding inhibits the enzymatic activity, leading to downstream effects on metabolic and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-(4-Biphenyl)vinylboronic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of moisture. Long-term studies have shown that prolonged exposure to trans-2-(4-Biphenyl)vinylboronic acid can lead to sustained inhibition of target enzymes, with potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of trans-2-(4-Biphenyl)vinylboronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, trans-2-(4-Biphenyl)vinylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biochemical and cellular changes.
Metabolic Pathways
trans-2-(4-Biphenyl)vinylboronic acid is involved in metabolic pathways related to its target enzymes. By inhibiting carbonic anhydrase, it affects the regulation of bicarbonate and proton levels, influencing metabolic flux and pH balance within cells . Its interaction with fatty acid amide hydrolase impacts lipid metabolism, potentially altering the levels of fatty acid amides and related metabolites.
Transport and Distribution
Within cells and tissues, trans-2-(4-Biphenyl)vinylboronic acid is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich environments, such as cell membranes . Binding proteins may also play a role in its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of trans-2-(4-Biphenyl)vinylboronic acid is influenced by its chemical properties and interactions with biomolecules. It is often found in the cytoplasm and associated with cellular membranes. Post-translational modifications and targeting signals may direct trans-2-(4-Biphenyl)vinylboronic acid to specific organelles, where it can exert its biochemical effects .
准备方法
合成路线和反应条件: 2-(联苯-4-基)乙烯基硼酸的制备通常涉及炔烃或烯烃的硼氢化。一种常见的方法是用硼烷试剂(如频哪醇硼烷 (HBpin))对4-乙炔基联苯 进行硼氢化 。 此反应通常由钯或铑等过渡金属催化,以确保高产率和选择性 .
工业生产方法: 在工业环境中,可以使用连续流反应器扩大2-(联苯-4-基)乙烯基硼酸的生产规模。 这些反应器可以精确控制反应条件,例如温度和压力,从而确保产品质量一致,效率更高 .
化学反应分析
反应类型: 2-(联苯-4-基)乙烯基硼酸会发生各种化学反应,包括:
Suzuki-Miyaura 偶联: 该反应涉及在钯催化剂和碱的存在下,硼酸与芳基或乙烯基卤化物的偶联。
常用试剂和条件:
Suzuki-Miyaura 偶联: 钯催化剂(例如,Pd(PPh3)4),碱(例如,K2CO3)以及甲苯或乙醇等溶剂.
主要产物:
Suzuki-Miyaura 偶联: 具有各种取代基的联苯衍生物.
氧化: 醇或酮.
还原: 乙基取代的联苯衍生物.
相似化合物的比较
类似化合物:
- 苯基硼酸
- 4-联苯基硼酸
- 乙烯基硼酸
比较: 2-(联苯-4-基)乙烯基硼酸的独特之处在于同时存在联苯基团和乙烯基团。这种双功能性使其能够参与比简单的硼酸(如苯基硼酸)更广泛的反应。 联苯基团提供了额外的稳定性和电子特性,使其在有机合成中更加通用 .
属性
IUPAC Name |
[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFVQIGQYKIL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421729 | |
| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-23-5 | |
| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


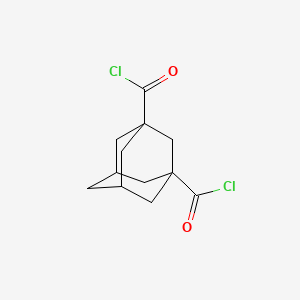
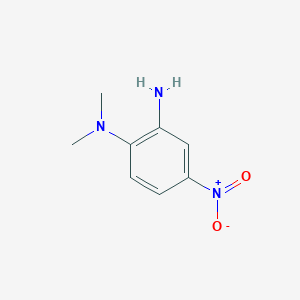
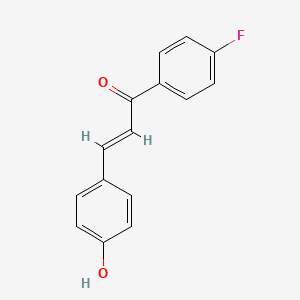
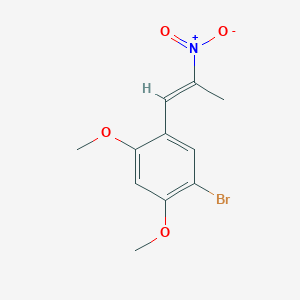
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
